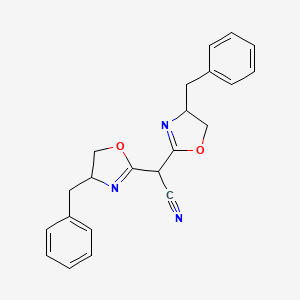
2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile is an organic compound that features two oxazoline rings attached to a central acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile typically involves the reaction of benzylamine with a suitable nitrile compound under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The oxazoline rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its derivatives may interact with biological targets, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2,2-Bis(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile: Similar structure but with methyl groups instead of benzyl groups.
2,2-Bis(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile: Similar structure with phenyl groups.
Uniqueness
2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile is unique due to the presence of benzyl groups, which can influence its chemical reactivity and potential applications. The benzyl groups can provide additional sites for chemical modification, leading to a diverse range of derivatives with varying properties.
特性
分子式 |
C22H21N3O2 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2,2-bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C22H21N3O2/c23-13-20(21-24-18(14-26-21)11-16-7-3-1-4-8-16)22-25-19(15-27-22)12-17-9-5-2-6-10-17/h1-10,18-20H,11-12,14-15H2 |
InChIキー |
XVGXKQXAYVQIKY-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(O1)C(C#N)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



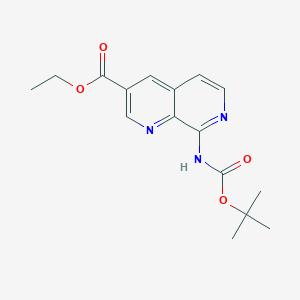
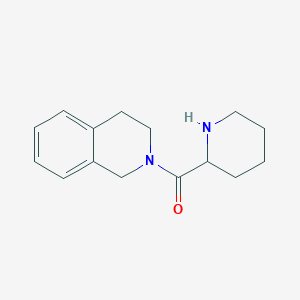

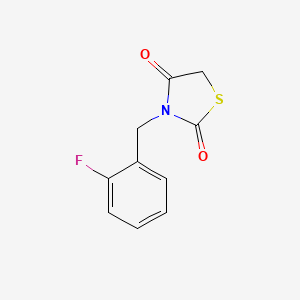
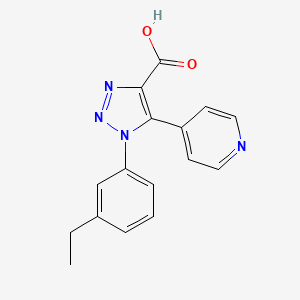

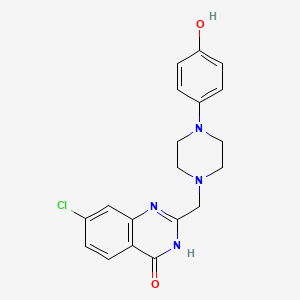
![N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15156005.png)
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B15156009.png)
![3-Fluorobicyclo[1.1.1]pentan-1-ol](/img/structure/B15156011.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B15156035.png)

![N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15156047.png)
